![molecular formula C69H62Cl2NP3Ru B6292790 Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) CAS No. 1150113-55-5](/img/structure/B6292790.png)
Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II): is a complex organometallic compound that features ruthenium as the central metal atom. This compound is notable for its chiral ligands, which impart unique stereochemical properties. It is primarily used in asymmetric catalysis, where it facilitates enantioselective reactions, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Aplicaciones Científicas De Investigación
Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in asymmetric hydrogenation and other enantioselective reactions.
Biology: The compound is studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for chiral drugs.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) typically involves the following steps:
Ligand Synthesis: The chiral ligands, ®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl and (1R,2R)-2-amino-1-phenylpropyldiphenylphosphine, are synthesized separately through multi-step organic reactions.
Complex Formation: The ligands are then coordinated to a ruthenium precursor, such as ruthenium trichloride, under inert atmosphere conditions.
Purification: The resulting complex is purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for ligand synthesis and complex formation. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(VI) or ruthenium(VIII) complexes, while reduction may produce ruthenium(0) or ruthenium(II) species. Substitution reactions result in new ruthenium complexes with different ligands.
Mecanismo De Acción
The mechanism of action of Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) involves coordination to substrates through its chiral ligands. This coordination facilitates enantioselective reactions by stabilizing transition states and intermediates in a specific orientation. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound interacts with substrates at the molecular level to promote desired transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]palladium(II)
- Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]platinum(II)
Uniqueness
Compared to similar compounds, Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) is unique due to its specific chiral ligands and the central ruthenium atom. These features confer distinct catalytic properties, making it particularly effective in asymmetric catalysis. Its ability to facilitate enantioselective reactions with high efficiency and selectivity sets it apart from other similar compounds.
Propiedades
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;1-diphenylphosphanyl-1-phenylpropan-2-amine;ruthenium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C21H22NP.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20;;;/h5-32H,1-4H3;2-17,21H,22H2,1H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUVQRDTKOELOO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N.[Cl-].[Cl-].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H62Cl2NP3Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1170.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
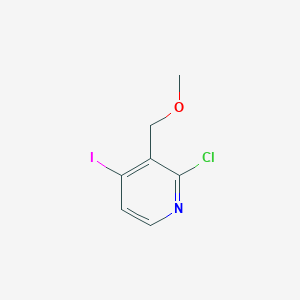
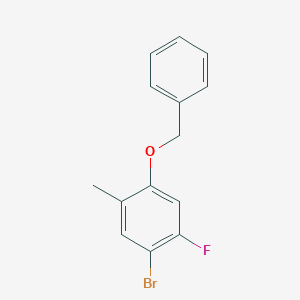
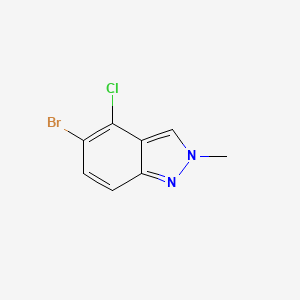


![1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene](/img/structure/B6292745.png)

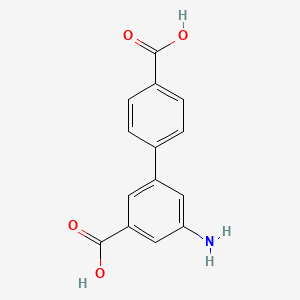
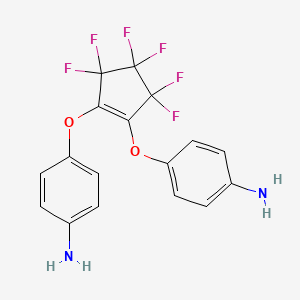


![(5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium Tetrafluoroborate](/img/structure/B6292792.png)


